4-(Pyrrolidin-1-ylcarbonyl)piperidine hydrochloride
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Overview
Description
4-(Pyrrolidin-1-ylcarbonyl)piperidine hydrochloride is a chemical compound that features a piperidine ring bonded to a pyrrolidine ring via a carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-ylcarbonyl)piperidine hydrochloride typically involves the reaction of piperidine with pyrrolidine in the presence of a carbonylating agent. One common method involves the use of phosgene or triphosgene as the carbonylating agent, which facilitates the formation of the carbonyl bond between the two rings . The reaction is usually carried out under anhydrous conditions and at controlled temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality and higher efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-1-ylcarbonyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperidine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
4-(Pyrrolidin-1-ylcarbonyl)piperidine hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-1-ylcarbonyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyrrolidin-1-ylcarbonyl)piperidine nitrate
- 1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride
- 1-Piperidin-4-yl-pyrrolidin-2-one
Uniqueness
4-(Pyrrolidin-1-ylcarbonyl)piperidine hydrochloride is unique due to its specific structural configuration, which allows for distinct interactions with biological targets. This uniqueness makes it a valuable compound in drug discovery and other scientific research applications .
Properties
IUPAC Name |
3-piperidin-1-ylpyrrolidine-1-carbaldehyde;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c13-9-11-7-4-10(8-11)12-5-2-1-3-6-12;/h9-10H,1-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRCBOZEIDXUFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(C2)C=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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